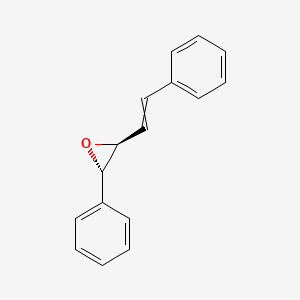
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group and a phenylethenyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be synthesized by reacting styrene oxide with a phenyl-substituted alkene under basic conditions. The reaction typically employs a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the investigation of enzyme-catalyzed reactions involving epoxides.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its ability to form covalent bonds with biological molecules makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane exerts its effects involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-[(E)-2-phenylethenyl]oxirane-2-carboxylate
- Styrene oxide
- Phenyl glycidyl ether
Uniqueness
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is unique due to its specific stereochemistry and the presence of both phenyl and phenylethenyl groups. This combination of features distinguishes it from other epoxides and contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16+/m0/s1 |
InChI Key |
JDRQDADZTNXGST-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=C[C@H]2[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















